N1,N10-Bis(p-coumaroyl)spermidine
Overview
Description
N1,N10-Bis(p-coumaroyl)spermidine is a polyamine compound that belongs to the spermidine family . It is an acylated derivative of spermidine, which is a naturally occurring polyamine involved in cell growth and proliferation . This compound is inhibitory to alpha-glucosidase and can be extracted from the herb of alfalfa .
Synthesis Analysis
N1,N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid.Molecular Structure Analysis
The molecular formula of N1,N10-Bis(p-coumaroyl)spermidine is C25H31N3O4 . The molecular weight is 437.53 .Chemical Reactions Analysis
N1,N10-Bis(p-coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid .Physical And Chemical Properties Analysis
N1,N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1,N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP).Scientific Research Applications
Antioxidant and Radical-Scavenging Properties
N1,N10-Bis(p-coumaroyl)spermidine and its derivatives have been identified as potent antioxidants. For instance, compounds isolated from Microdesmis keayana roots, closely related to N1,N10-Bis(p-coumaroyl)spermidine, exhibited significant radical-scavenging properties evaluated by spectrophotometric assays. These compounds are potentially valuable due to their capacity to neutralize free radicals, thereby reducing oxidative stress in biological systems (Zamblé et al., 2006).
Potential Natural Insecticide
N1-Coumaroyl spermidine has been structurally compared to acylpolyamines found in spider and wasp venoms, known for blocking arthropod glutamate receptors. Studies demonstrated that N1-coumaroyl spermidine significantly reduced the amplitude of excitatory postsynaptic potentials in arthropod muscle, indicating a direct effect on postsynaptic glutamate receptors. This suggests the potential use of plant-derived phenolic polyamines, such as N1,N10-Bis(p-coumaroyl)spermidine, as natural insecticides, leveraging their ability to attenuate synaptic transmission at insect neuromuscular synapses (Klose et al., 2001).
Role in Plant Defense and Growth Regulation
The presence and function of N1,N10-Bis(p-coumaroyl)spermidine derivatives in plants are significant. Hydroxycinnamic acid amides (HCAAs), including spermidine derivatives like N1,N10-Bis(p-coumaroyl)spermidine, are involved in various developmental processes, stress responses, and potentially in plant defense mechanisms. Studies on Arabidopsis revealed that these compounds can inhibit seed germination, hypocotyl elongation, and primary root growth, indicating their role in modulating plant hormone homeostasis and signaling (Takahashi et al., 2021).
Anti-tumour Activities
N1,N10-Bis(p-coumaroyl)spermidine derivatives have demonstrated anti-tumour activities. For example, a study isolated phenolic compounds from defatted adlay seed meal, including N1,N10-Bis(p-coumaroyl)spermidine derivatives, which showed notable anti-tumour activities against various cancer cell lines. These compounds have been observed to activate the caspase cascade in cancer cells, suggesting their potential as therapeutic agents (Chen et al., 2016).
Potential as DNA Targeting Agents
Boron-containing analogs of N1,N10-Bis(p-coumaroyl)spermidine have been synthesized and studied as potential DNA targeting agents for neutron capture therapy of brain tumors. These analogs retain the ability to displace ethidium bromide from DNA and are taken up rapidly by glioma cells, making them promising candidates for targeted cancer therapy (Cai et al., 1997).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCBMVQSCJMSA-VOMDNODZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N10-Bis(p-coumaroyl)spermidine | |
CAS RN |
65715-79-9 | |
Record name | N1,N10-Dicoumaroylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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